molecular formula C7H8N2OS B13193725 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol

5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol

Katalognummer: B13193725
Molekulargewicht: 168.22 g/mol
InChI-Schlüssel: WBEDHCPPVDYDEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol: is a heterocyclic compound that belongs to the class of pyrano[4,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The presence of a thiol group at the 2-position of the pyrimidine ring adds to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol typically involves multi-component reactions and cyclization processes. One common method is the [3+3] cyclization reaction, where a three-component condensation reaction is carried out using malononitrile, aryl aldehydes, and barbituric acid under catalytic conditions . Another approach involves the [4+2] cyclization process, which uses different starting materials and reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale multi-component reactions in the presence of suitable catalysts. The use of green chemistry principles, such as solvent-free conditions or the use of water as a solvent, can enhance the sustainability and efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol involves its interaction with molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol is unique due to the presence of the thiol group at the 2-position, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Eigenschaften

Molekularformel

C7H8N2OS

Molekulargewicht

168.22 g/mol

IUPAC-Name

1,5,7,8-tetrahydropyrano[4,3-d]pyrimidine-2-thione

InChI

InChI=1S/C7H8N2OS/c11-7-8-3-5-4-10-2-1-6(5)9-7/h3H,1-2,4H2,(H,8,9,11)

InChI-Schlüssel

WBEDHCPPVDYDEC-UHFFFAOYSA-N

Kanonische SMILES

C1COCC2=C1NC(=S)N=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.